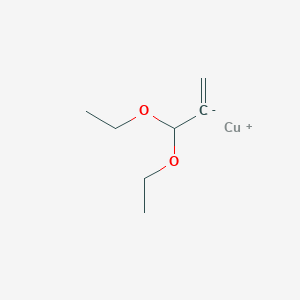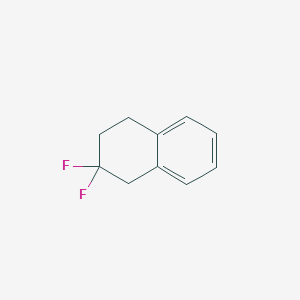
2,2-Difluorotetralin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluorotetralin is a fluorinated organic compound that has garnered significant interest in various fields of scientific research and industry. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable compound in medicinal chemistry, materials science, and agrochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorotetralin typically involves the introduction of fluorine atoms into the tetralin structure. One common method is the electrophilic fluorination of tetralin using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluorotetralin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,2-Difluorotetralin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: this compound is explored for its potential in drug design and development, particularly in creating molecules with improved metabolic stability and target specificity.
Industry: The compound is used in the development of advanced materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 2,2-Difluorotetralin exerts its effects is primarily through its interaction with molecular targets in biological systems. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with specific enzymes or receptors. This can modulate the activity of these targets and influence various biochemical pathways.
Comparación Con Compuestos Similares
- 2,2-Difluoroethylbenzene
- 2,2-Difluoropropane
- 2,2-Difluorobutane
Comparison: Compared to these similar compounds, 2,2-Difluorotetralin is unique due to its specific structural arrangement and the presence of the tetralin core. This imparts distinct physicochemical properties, such as higher lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry and materials science.
Propiedades
Número CAS |
58325-19-2 |
|---|---|
Fórmula molecular |
C10H10F2 |
Peso molecular |
168.18 g/mol |
Nombre IUPAC |
3,3-difluoro-2,4-dihydro-1H-naphthalene |
InChI |
InChI=1S/C10H10F2/c11-10(12)6-5-8-3-1-2-4-9(8)7-10/h1-4H,5-7H2 |
Clave InChI |
BYRFJFGDUSGZJJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC2=CC=CC=C21)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



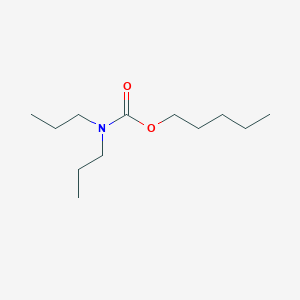
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14619977.png)

![N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide](/img/structure/B14619980.png)

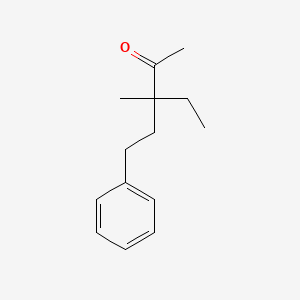
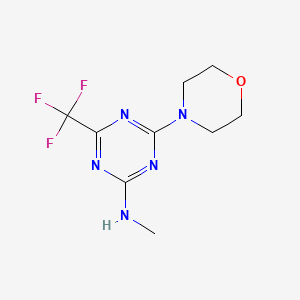

![8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14620006.png)
sulfanium chloride](/img/structure/B14620008.png)
![Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro-](/img/structure/B14620021.png)
![N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14620025.png)
